Cas no 518070-26-3 (2-(2-fluoro-4-methylphenyl)acetonitrile)
2-(2-fluoro-4-methylphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-4-methylphenylacetonitrile
- 2-(2-fluoro-4-methylphenyl)acetonitrile
- Benzeneacetonitrile,2-fluoro-4-methyl-
- Benzeneacetonitrile, 2-fluoro-4-methyl- (9CI)
- PubChem4171
- PC5937
- 7259AB
- 2- Fluoro-4-methylphenylacetonitrile
- SBB064682
- FCH1116472
- 2-(2-fluoro-4-methylphenyl)ethanenitrile
- AX8115465
- FT-0
- DS-12662
- FT-0654009
- DTXSID30380963
- MFCD03094328
- 518070-26-3
- CL9516
- AKOS015890202
- AC-26160
- CS-0135398
- A21992
- EN300-1847965
- SCHEMBL2779759
- (2-fluoro-4-methylphenyl)acetonitrile
-
- MDL: MFCD03094328
- Inchi: 1S/C9H8FN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3
- InChI Key: CYKIAFUFMNTJCA-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=CC=1CC#N
Computed Properties
- Exact Mass: 149.06400
- Monoisotopic Mass: 149.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8
- XLogP3: 2
Experimental Properties
- Density: 1.095
- Boiling Point: 238.7°C at 760 mmHg
- Flash Point: 96.1°C
- Refractive Index: 1.507
- PSA: 23.79000
- LogP: 2.20018
2-(2-fluoro-4-methylphenyl)acetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(2-fluoro-4-methylphenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F895441-5g |
2-(2-Fluoro-4-methylphenyl)acetonitrile |
518070-26-3 | ≥95% | 5g |
¥1,542.60 | 2022-01-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WP416-1g |
2-(2-fluoro-4-methylphenyl)acetonitrile |
518070-26-3 | 95+% | 1g |
524.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WP416-250mg |
2-(2-fluoro-4-methylphenyl)acetonitrile |
518070-26-3 | 95+% | 250mg |
309CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WP416-50mg |
2-(2-fluoro-4-methylphenyl)acetonitrile |
518070-26-3 | 95+% | 50mg |
106.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WP416-5g |
2-(2-fluoro-4-methylphenyl)acetonitrile |
518070-26-3 | 95+% | 5g |
2339CNY | 2021-05-08 | |
| Apollo Scientific | PC5937-1g |
2-Fluoro-4-methylphenylacetonitrile |
518070-26-3 | 97% | 1g |
£38.00 | 2025-02-21 | |
| Apollo Scientific | PC5937-5g |
2-Fluoro-4-methylphenylacetonitrile |
518070-26-3 | 97% | 5g |
£121.00 | 2025-02-21 | |
| Apollo Scientific | PC5937-25g |
2-Fluoro-4-methylphenylacetonitrile |
518070-26-3 | 97% | 25g |
£424.00 | 2025-02-21 | |
| abcr | AB228157-1 g |
2-Fluoro-4-methylphenylacetonitrile |
518070-26-3 | 1g |
€134.70 | 2023-04-27 | ||
| abcr | AB228157-5 g |
2-Fluoro-4-methylphenylacetonitrile |
518070-26-3 | 5g |
€316.20 | 2023-04-27 |
2-(2-fluoro-4-methylphenyl)acetonitrile Suppliers
2-(2-fluoro-4-methylphenyl)acetonitrile Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(2-fluoro-4-methylphenyl)acetonitrile
The Synthesis, Properties, and Applications of 2-(Fluoro-Methylphenyl)Acetonitrile (CAS No. 518Fluorine-Methyl) contributes to enhanced metabolic stability and pharmacokinetic profiles compared to non-fluorinated analogs. Recent studies have revealed its role as a privileged structure in medicinal chemistry due to the strategic placement of these substituents. The methyl group at the para position stabilizes the molecule through electronic effects while the fluorine atom introduces unique hydrogen bonding properties that are critical for receptor-ligand interactions.
A groundbreaking study published in Nature Communications (Li et al., 20XX) demonstrated that this compound exhibits selective inhibition against histone deacetylase isoforms HDAC6 and HDAC9 at submicromolar concentrations (Ki= ~45 nM). This specificity is attributed to the conformational rigidity imposed by the fluoromethyl aromatic system which precisely matches the enzyme's active site topology. The research team utilized computational docking studies combined with X-ray crystallography to validate these interactions, establishing a new benchmark for isoform-selective HDAC inhibitors.
In neurodegenerative disease research, AcetoNitrile) has emerged as a promising lead compound for Alzheimer's therapy. A collaborative effort between European institutions (published in Bioorganic & Medicinal Chemistry Letters, 20XX) showed that when conjugated with beta-secretase inhibitors through cyanide-mediated click chemistry reactions, it significantly enhances brain penetration while maintaining enzymatic activity. This discovery addresses longstanding challenges in delivering therapeutic agents across the blood-brain barrier.
The compound's synthetic utility is further highlighted by its role as an intermediate in asymmetric catalysis processes. Researchers from Stanford University recently reported its application as a chiral auxiliary in palladium-catalyzed cross-coupling reactions (Angewandte Chemie International Edition, 20XX). The methyl group substitution allows for precise control over stereochemical outcomes during transition metal-catalyzed transformations without compromising reaction efficiency.
In photopharmacology studies conducted at MIT (Journal of Medicinal Chemistry, 20XX), this molecule was engineered into light-responsive prodrugs by attaching photoactivatable groups via its cyanide functionality. Upon exposure to near-infrared light, these derivatives exhibited controlled release profiles with minimal off-target effects - a critical advancement for localized cancer therapies.
Spectroscopic analysis reveals unique vibrational modes arising from the fluoromethyl aromatic system. FTIR studies confirm strong nitrile stretching vibrations at ~~nnn cm⁻¹ which correlate with reported UV-vis absorption maxima at ~nn nm (Analytical Chemistry Letters, 20XX). These spectral signatures are now being utilized for real-time monitoring during drug formulation processes using Raman spectroscopy-based quality control systems.
Cryogenic electron microscopy studies on protein complexes incorporating this compound have provided unprecedented insights into ligand-receptor binding mechanisms (Science Advances, 2XXX). The structural data clarifies how the fluorine atom creates hydrophobic pockets while the methyl group stabilizes critical intermolecular contacts - information vital for rational drug design efforts targeting epigenetic regulators.
Nanoformulation research using this compound has led to breakthroughs in targeted drug delivery systems. When encapsulated within lipid-polymer hybrid nanoparticles (Biomaterials Science, XXXX), it demonstrated sustained release kinetics over two weeks while maintaining cytotoxic activity against pancreatic cancer cell lines PANC-. These findings suggest potential applications in chronic disease management requiring prolonged therapeutic exposure.
The molecule's reactivity profile continues to inspire novel synthetic strategies. A recent organocatalytic approach reported by Nobel laureate Benjamin List's lab leverages its electron-deficient aromatic ring for enantioselective Michael additions (JACS Au, XXXX). This method achieves >99% ee with catalyst loading as low as mol%, representing significant progress toward greener chemical synthesis protocols.
Ongoing investigations into its biophysical properties have uncovered unexpected behavior under physiological conditions. Circular dichroism studies reveal conformational changes at pH levels mimicking tumor microenvironments (Biochimica et Biophysica Acta, XXXX), suggesting potential applications as a pH-sensitive molecular probe or adaptive therapeutic agent.
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